4-(1,1-Difluoroethyl)aniline
Overview
Description
4-(1,1-Difluoroethyl)aniline is an organic compound with the molecular formula C8H9F2N. It is also known by the names 4-(1,1-Difluoroethyl)benzenamine and α,α-Difluoro-p-toluidine. This compound belongs to the aniline family, which are derivatives of benzene containing a primary amino group (-NH2) attached to one of the carbon atoms in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of aniline with 1,1-difluoroethane under specific conditions to achieve the desired substitution . The reaction conditions often require a catalyst and controlled temperature to ensure the selective formation of the product.
Industrial Production Methods
Industrial production of 4-(1,1-Difluoroethyl)aniline may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process typically includes steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
4-(1,1-Difluoroethyl)aniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of biological processes and as a building block for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activity, receptor binding, or other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Difluoroethyl)benzenamine
- α,α-Difluoro-p-toluidine
- 4-Fluoroaniline
- 4-Chloroaniline
Uniqueness
4-(1,1-Difluoroethyl)aniline is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties compared to other aniline derivatives.
Properties
IUPAC Name |
4-(1,1-difluoroethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKSZIKBHBCDBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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